

Tricosanoyl Chloride: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Tricosanoyl Chloride

Cat. No.: B3044316

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This technical guide provides an in-depth overview of **tricosanoyl chloride**, a long-chain acyl chloride that serves as a crucial reagent in the synthesis of complex lipids, particularly ceramides. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and applications of this compound in biomedical research.

Core Chemical and Physical Properties

Tricosanoyl chloride, with the molecular formula $C_{23}H_{45}ClO$, is the acyl chloride derivative of tricosanoic acid. Its reactivity makes it a valuable building block for the introduction of the 23-carbon acyl chain into various molecular scaffolds. Key quantitative data for **tricosanoyl chloride** are summarized in the table below.

Property	Value
Molecular Weight	373.06 g/mol
Molecular Formula	$C_{23}H_{45}ClO$
CAS Number	663618-08-4
Predicted Boiling Point	399.5 ± 5.0 °C
Predicted Density	0.895 ± 0.06 g/cm ³

Experimental Protocols

Synthesis of Tricosanoyl Chloride from Tricosanoic Acid

This protocol details the synthesis of **tricosanoyl chloride** from its corresponding carboxylic acid, tricosanoic acid, using thionyl chloride. This is a standard and effective method for the preparation of acyl chlorides.

Materials:

- Tricosanoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous dichloromethane (DCM)
- Round-bottom flask
- Magnetic stir bar and stirrer
- Reflux condenser with a drying tube
- Syringe
- Rotary evaporator

Procedure:

- **Preparation:** To a 50 mL round-bottom flask equipped with a magnetic stir bar, add tricosanoic acid.
- **Dissolution:** Add anhydrous dichloromethane to the flask to dissolve the acid. Stir until a clear solution is obtained.
- **Reaction:** Carefully add an excess of thionyl chloride (e.g., 2.4 equivalents) dropwise to the stirred solution at room temperature using a syringe. After the addition is complete, equip the flask with a reflux condenser fitted with a drying tube to prevent the entry of atmospheric moisture.

- **Reaction Monitoring:** Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (SO_2 and HCl).
- **Work-up and Isolation:** Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude **tricosanoyl chloride** can be used in the next step without further purification.

Confirmation of Synthesis:

The successful synthesis of **tricosanoyl chloride** can be confirmed by spectroscopic methods such as ^1H NMR. The key indicator is the disappearance of the broad singlet corresponding to the carboxylic acid proton ($-\text{COOH}$) at approximately 10-12 ppm and the appearance of a triplet for the α -methylene protons ($-\text{CH}_2-\text{COCl}$) at a downfield shifted position compared to the starting material.

Synthesis of N-tricosanoyl-sphingosine (Ceramide)

This protocol describes the use of **tricosanoyl chloride** in the synthesis of a ceramide, N-tricosanoyl-sphingosine, a class of bioactive sphingolipids.

Materials:

- **Tricosanoyl chloride**
- Sphingosine
- Anhydrous solvent (e.g., dichloromethane, chloroform)
- Base (e.g., pyridine, triethylamine)
- Round-bottom flask
- Magnetic stir bar and stirrer
- Standard work-up and purification reagents (e.g., aqueous HCl , brine, drying agent, silica gel for chromatography)

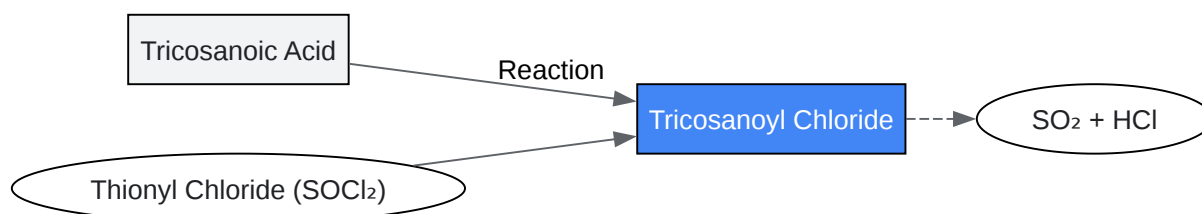
Procedure:

- Preparation: In a round-bottom flask, dissolve sphingosine in an anhydrous solvent.
- Reaction: To the stirred solution of sphingosine, add a suitable base. Subsequently, add a solution of **tricosanoyl chloride** in the same anhydrous solvent dropwise at room temperature.
- Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.
- Work-up: Upon completion, the reaction mixture is typically quenched with a weak acid, and the organic layer is washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
- Purification: The crude product is then purified by column chromatography on silica gel to yield the pure N-tricosanoyl-sphingosine.

Application in Sphingolipid Metabolism and Signaling

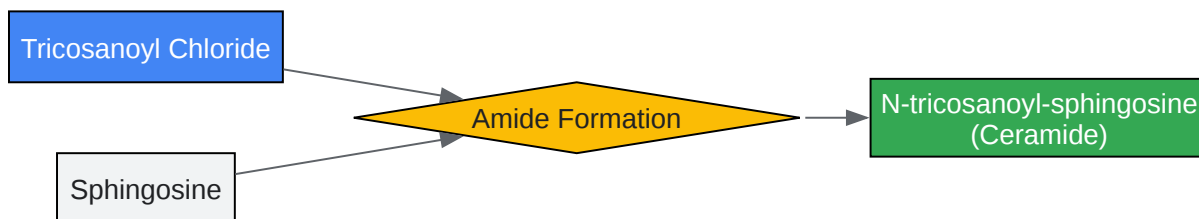
Tricosanoyl chloride is a key reagent for the synthesis of very long-chain ceramides, which are integral components of cellular membranes and are involved in various signaling pathways. The synthesis of N-(tricosanoyl)-sphing-4-ene is a direct application of **tricosanoyl chloride** in studying the roles of specific ceramide species.

Ceramides are central molecules in sphingolipid metabolism and are involved in cellular processes such as apoptosis, cell growth, and differentiation. The de novo synthesis of ceramides is a fundamental biological pathway. The experimental synthesis of specific ceramides using reagents like **tricosanoyl chloride** allows researchers to investigate the biological functions of these lipids.



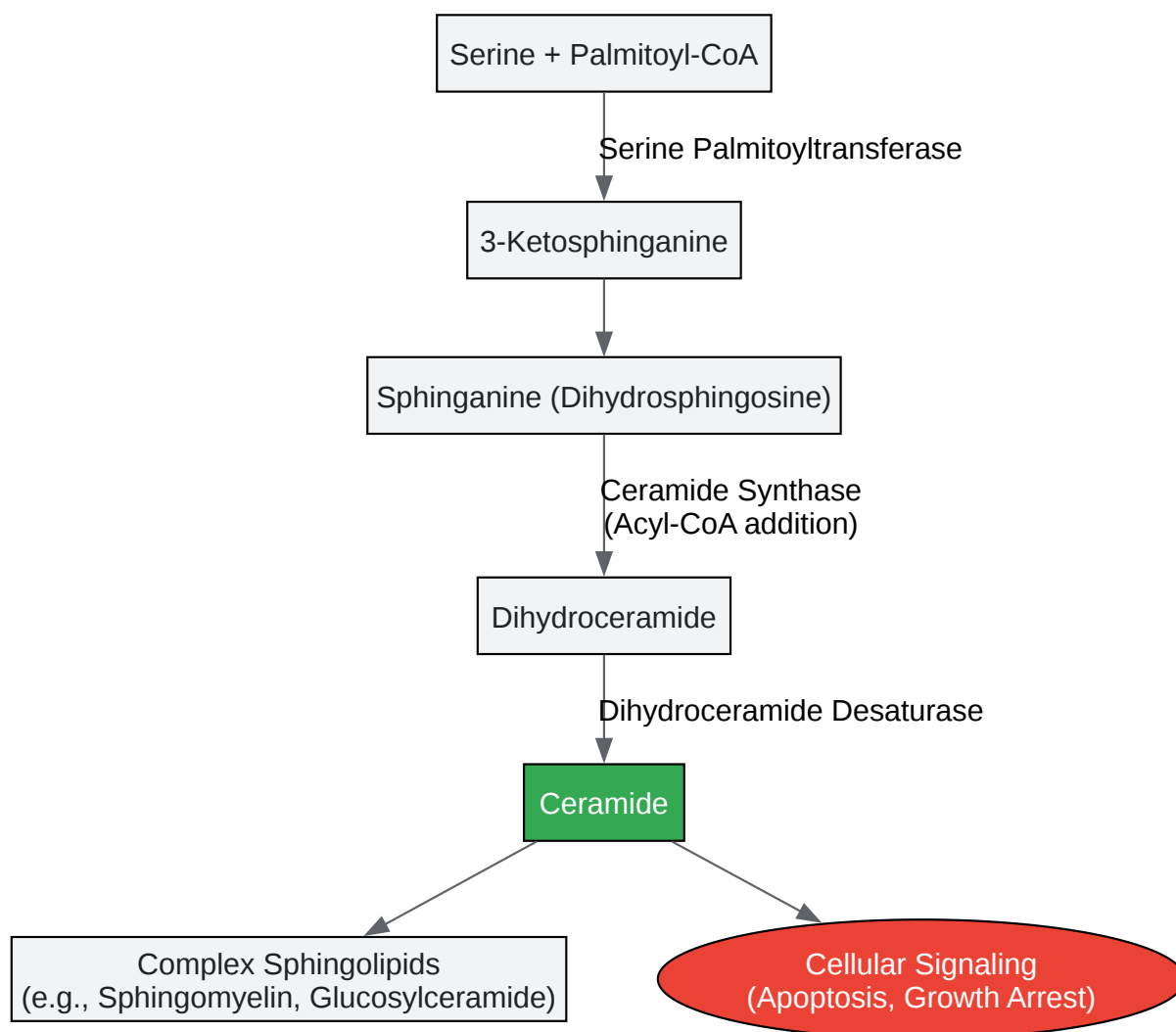
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Synthesis of **Tricosanoyl Chloride**



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Ceramide Synthesis Workflow



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De Novo Ceramide Biosynthesis Pathway

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